Cas no 2227965-98-0 ((2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine)

(2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine
- EN300-1809388
- 2227965-98-0
- (2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine
-
- インチ: 1S/C12H23N/c1-8(13)6-9-4-5-10-7-11(9)12(10,2)3/h8-11H,4-7,13H2,1-3H3/t8-,9?,10-,11-/m0/s1
- InChIKey: ZTTJBEMUJMLCRK-IZRVTVRZSA-N
- SMILES: N[C@@H](C)CC1CC[C@H]2C[C@@H]1C2(C)C
計算された属性
- 精确分子量: 181.183049738g/mol
- 同位素质量: 181.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 26Ų
(2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809388-0.05g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1809388-10.0g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 10g |
$7866.0 | 2023-05-27 | ||
Enamine | EN300-1809388-5g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1809388-10g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1809388-0.5g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1809388-2.5g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1809388-5.0g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 5g |
$5304.0 | 2023-05-27 | ||
Enamine | EN300-1809388-0.25g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1809388-0.1g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1809388-1.0g |
(2S)-1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]propan-2-amine |
2227965-98-0 | 1g |
$1829.0 | 2023-05-27 |
(2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
(2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amineに関する追加情報
Introduction to (2S)-1-(1S,5S)-6,6-Dimethylbicyclo[3.1.1]Heptan-2-Ylpropan-2-Amine (CAS No. 2227965-98-0)
The compound (2S)-1-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylpropan-2-amine (CAS No. 2227965-98-0) is a highly specialized organic compound with significant applications in the field of pharmaceuticals and fine chemicals. This bicyclic amine derivative has garnered attention due to its unique stereochemistry and potential biological activity. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural properties and functional applications.
Structural Characteristics and Synthesis
The compound features a bicyclo[3.1.1]heptane framework, which is a rigid and stable structure commonly found in natural products and bioactive molecules. The presence of two methyl groups at the 6-position introduces steric hindrance, which plays a crucial role in determining its physical and chemical properties. The propan-2-amine group attached to the bicyclic system adds functional versatility, enabling this compound to participate in various chemical reactions.
Recent studies have focused on optimizing the synthesis of this compound through enantioselective approaches, leveraging asymmetric catalysis and organocatalytic techniques. These methods not only enhance the yield but also ensure high enantiomeric purity, which is critical for its application in drug discovery.
Biological Activity and Applications
Bicyclic amines like (2S)-1-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylpropan-2-amine have shown promising results in preclinical studies as potential therapeutic agents. Their rigid structures make them ideal candidates for targeting specific protein pockets or enzymes involved in various disease pathways.
Preliminary research indicates that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in anticancer therapies. Additionally, its stereochemical properties make it a valuable building block for constructing more complex molecules with enhanced bioavailability.
Synthetic Applications and Intermediates
Beyond its direct biological applications, this compound serves as an intermediate in the synthesis of more intricate molecules with advanced pharmacological profiles. Its ability to undergo nucleophilic substitution and amide bond formation reactions makes it a versatile starting material for medicinal chemists.
Recent advancements in flow chemistry and continuous manufacturing have further streamlined its production process, reducing costs and improving scalability for industrial applications.
Safety Considerations and Environmental Impact
As with any chemical compound, understanding the safety profile of (2S)-1-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-Ylpropan-2-Amine is crucial for its responsible use. Current data suggest that it exhibits low acute toxicity; however, long-term exposure studies are ongoing to assess potential chronic effects.
Efforts are also being made to evaluate its environmental impact, particularly its biodegradability and potential accumulation in aquatic systems. These studies are essential for ensuring sustainable practices throughout its lifecycle.
In conclusion, (2S)-1-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-Ylpropan-2-Amine (CAS No. 227965498) stands as a testament to the progress in modern organic synthesis and drug discovery.
2227965-98-0 ((2S)-1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-ylpropan-2-amine) Related Products
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)
- 73721-17-2(Methyl 1-methyl-2-naphthoate)
- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 2228479-84-1(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 63089-50-9(4-Methylphthalonitrile)




